molecular formula C18H19BrN2O2 B4182439 2-(2-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE

2-(2-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE

Cat. No.: B4182439
M. Wt: 375.3 g/mol
InChI Key: ALBBCVXBTRRSOA-UHFFFAOYSA-N
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Description

2-(2-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenoxy group attached to an acetyl group, which is further linked to a phenylpiperazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE typically involves the reaction of 2-bromophenol with chloroacetyl chloride to form 2-bromophenoxyacetyl chloride. This intermediate is then reacted with 4-phenylpiperazine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and piperazine moieties.

    Acylation Reactions: The acetyl group can participate in acylation reactions with various nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxyacetyl derivatives, while oxidation and reduction reactions can modify the phenyl and piperazine rings.

Scientific Research Applications

2-(2-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-bromophenoxy)acetyl]-4-phenylpiperazine
  • 1-[(2-chlorophenoxy)acetyl]-4-phenylpiperazine
  • 1-[(2-fluorophenoxy)acetyl]-4-phenylpiperazine

Uniqueness

2-(2-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE is unique due to the presence of the bromine atom in the 2-position of the phenoxy group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds. The bromine atom can participate in specific interactions with biological targets, potentially enhancing its efficacy in certain applications .

Properties

IUPAC Name

2-(2-bromophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c19-16-8-4-5-9-17(16)23-14-18(22)21-12-10-20(11-13-21)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBBCVXBTRRSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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